REACTION_SMILES
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[Br:15][CH2:16][CH2:17][CH2:18][OH:19].[C:20](=[O:21])([O-:22])[O-:23].[K+:24].[K+:25].[O:26]=[CH:27][N:28]([CH3:29])[CH3:30].[OH:1][c:2]1[c:3]([C:12]([CH3:13])=[O:14])[cH:4][cH:5][c:6]([OH:11])[c:7]1[CH2:8][CH2:9][CH3:10]>>[OH:1][c:2]1[c:3]([C:12]([CH3:13])=[O:14])[cH:4][cH:5][c:6]([O:11][CH2:16][CH2:17][CH2:18][OH:19])[c:7]1[CH2:8][CH2:9][CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCc1c(O)ccc(C(C)=O)c1O
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Name
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Type
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product
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Smiles
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CCCc1c(OCCCO)ccc(C(C)=O)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |